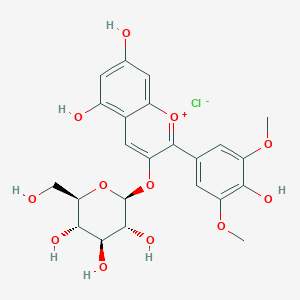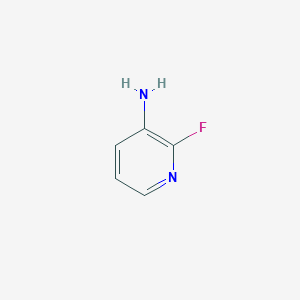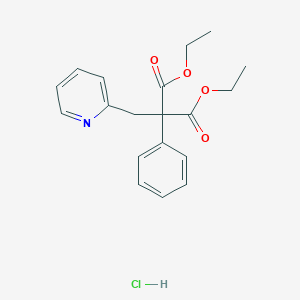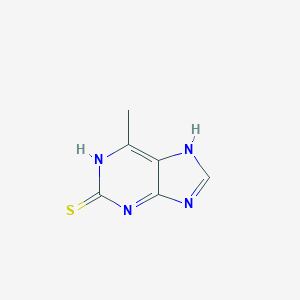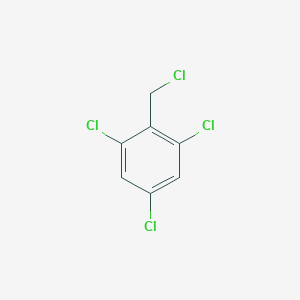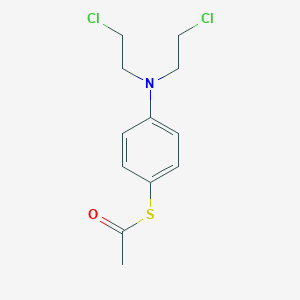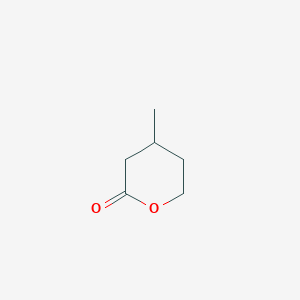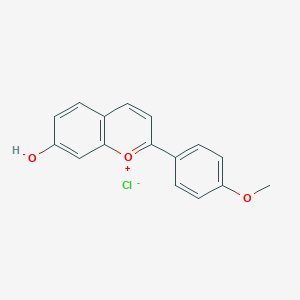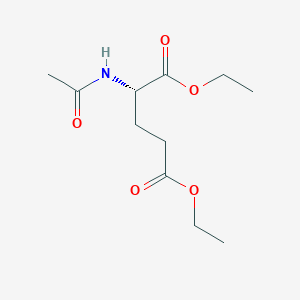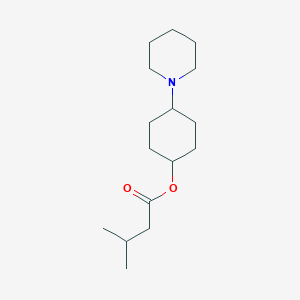
Isovaleric acid, 4-piperidinocyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleric acid, 4-piperidinocyclohexyl ester, commonly referred to as PCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a derivative of cyclohexane and piperidine, and it has been found to possess unique properties that make it useful in various research studies. In
科学的研究の応用
PCE has been found to have several potential applications in scientific research. One of the most significant applications of PCE is in the study of NMDA receptors. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. PCE has been found to be a potent NMDA receptor antagonist, which makes it useful in studying the mechanisms underlying NMDA receptor function.
Another potential application of PCE is in the study of pain. PCE has been found to have analgesic properties, and it has been used in animal studies to investigate the mechanisms underlying pain perception.
作用機序
The mechanism of action of PCE is primarily through its antagonistic effects on NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. PCE binds to the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of NMDA receptor function leads to a decrease in synaptic plasticity and a reduction in learning and memory.
生化学的および生理学的効果
PCE has been found to have several biochemical and physiological effects. In animal studies, PCE has been found to have analgesic properties, which makes it useful in the study of pain. PCE has also been found to have anticonvulsant properties, which makes it useful in the study of epilepsy.
実験室実験の利点と制限
One of the main advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. PCE has been found to be more potent than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes it useful in studies where a high degree of NMDA receptor blockade is required.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.
将来の方向性
There are several future directions for research involving PCE. One area of research is the study of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. PCE could be used to investigate the mechanisms underlying these disorders and to develop new treatments.
Another area of research is the study of pain and the development of new analgesic drugs. PCE could be used to investigate the mechanisms underlying pain perception and to develop new drugs that target these mechanisms.
Conclusion:
In conclusion, PCE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a potent NMDA receptor antagonist that has been found to have analgesic and anticonvulsant properties. While PCE has several advantages for use in lab experiments, caution should be exercised due to its potential toxicity. There are several future directions for research involving PCE, including the study of psychiatric disorders and the development of new analgesic drugs.
合成法
The synthesis of PCE involves the reaction between isovaleric acid and 4-piperidinocyclohexanone. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. PCE is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
特性
CAS番号 |
1532-04-3 |
|---|---|
製品名 |
Isovaleric acid, 4-piperidinocyclohexyl ester |
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) 3-methylbutanoate |
InChI |
InChI=1S/C16H29NO2/c1-13(2)12-16(18)19-15-8-6-14(7-9-15)17-10-4-3-5-11-17/h13-15H,3-12H2,1-2H3 |
InChIキー |
IRYRSABDVVIVBD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
正規SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
その他のCAS番号 |
1532-04-3 |
同義語 |
4-Piperidinocyclohexanol isovalerate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



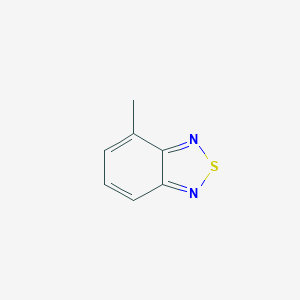
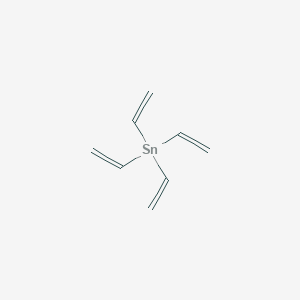
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
